molecular formula C14H25N3O3 B7825561 tert-Butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B7825561
M. Wt: 283.37 g/mol
InChI Key: FOKNMRNYUJNELX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a cyclopropylamino moiety. It is commonly used in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate under basic conditions.

    Attachment of the Cyclopropylamino Moiety: The cyclopropylamino group is attached through a nucleophilic substitution reaction using cyclopropylamine and an appropriate leaving group.

    Final Coupling: The final coupling step involves the reaction of the intermediate with an oxoethyl group to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
  • Used in the design of molecular tools for biological research.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.
  • Studied for its potential activity against various biological targets, including enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The cyclopropylamino moiety plays a crucial role in binding to the active site of the target, while the piperazine ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

  • tert-Butyl piperazine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Comparison:

  • tert-Butyl piperazine-1-carboxylate: Lacks the cyclopropylamino and oxoethyl groups, making it less complex and potentially less active in certain biological assays.
  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Contains a chlorophenyl group instead of the cyclopropylamino moiety, which may result in different biological activities and target interactions.
  • 1-Boc-piperazine: Similar in structure but lacks the cyclopropylamino and oxoethyl groups, making it a simpler molecule with different reactivity and applications.

Conclusion

tert-Butyl 4-(2-(cyclopropylamino)-2-oxoethyl)piperazine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 4-[2-(cyclopropylamino)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)10-12(18)15-11-4-5-11/h11H,4-10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKNMRNYUJNELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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